

4-Fluorophenylglyoxal hydrate molecular weight and formula

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Compound of Interest

Compound Name: 4-Fluorophenylglyoxal hydrate

Cat. No.: B1301886

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An In-depth Technical Guide to 4-Fluorophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-Fluorophenylglyoxal hydrate**, a key building block in synthetic and medicinal chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of novel chemical entities.

Core Compound Properties

4-Fluorophenylglyoxal is an α -ketoaldehyde that is typically available and utilized in its hydrated form. The presence of the fluorine atom and the vicinal carbonyl groups make it a versatile reagent for various chemical transformations. It is crucial to distinguish between the anhydrous and hydrated forms of the compound, as their molecular weights and formulas differ.

Data Summary

The quantitative data for both anhydrous 4-Fluorophenylglyoxal and its hydrate are summarized below for clarity and easy comparison.

Property	4-Fluorophenylglyoxal (Anhydrous)	4-Fluorophenylglyoxal Hydrate
Molecular Formula	C ₈ H ₅ FO ₂ [1][2]	C ₈ H ₇ FO ₃ [3][4][5]
Molecular Weight	152.12 g/mol	170.14 g/mol [2][3][5]
Alternate Name	2-(4-fluorophenyl)-2-oxoacetaldehyde[2]	1-(4-Fluorophenyl)-2,2-dihydroxyethan-1-one
Appearance	-	White to pale cream crystalline solid[2][6]
Melting Point	-	80-82 °C[3] or 118-121 °C[6]
Boiling Point	-	115 °C at 35 torr[3]
Solubility	-	Soluble in water, alcohol, and ether[6]
CAS Number	403-32-7[1][2]	447-43-8[3][4][5]

Note: The discrepancy in the reported melting point may be due to different levels of hydration or measurement conditions.

Synthesis of 4-Fluorophenylglyoxal Hydrate

A common and effective method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone. The following protocol is adapted from a well-established procedure for the synthesis of phenylglyoxal using selenium dioxide as the oxidizing agent.

Experimental Protocol: Selenium Dioxide Oxidation of 4'-Fluoroacetophenone

Objective: To synthesize **4-Fluorophenylglyoxal hydrate** via the oxidation of 4'-Fluoroacetophenone.

Materials:

- 4'-Fluoroacetophenone (1 mole equivalent)

- Selenium Dioxide (SeO_2) (1 mole equivalent)
- Dioxane (as solvent)

- Water

Equipment:

- Three-necked round-bottom flask
- Reflux condenser
- Mechanical stirrer
- Heating mantle
- Distillation apparatus
- Claisen flask

Procedure:

- Setup: In a 1-liter, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 600 mL of dioxane, 111 g (1 mole) of selenium dioxide, and 20 mL of water.
- Dissolution: Heat the mixture to 50–55 °C and stir until all the selenium dioxide has dissolved.
- Reaction Initiation: Add 138.1 g (1 mole) of 4'-Fluoroacetophenone to the solution in one portion.
- Reflux: Heat the resulting mixture to reflux and maintain reflux with continuous stirring for approximately four hours. During this time, a black precipitate of elemental selenium will form.
- Work-up: After the reflux period, decant the hot solution from the precipitated selenium.

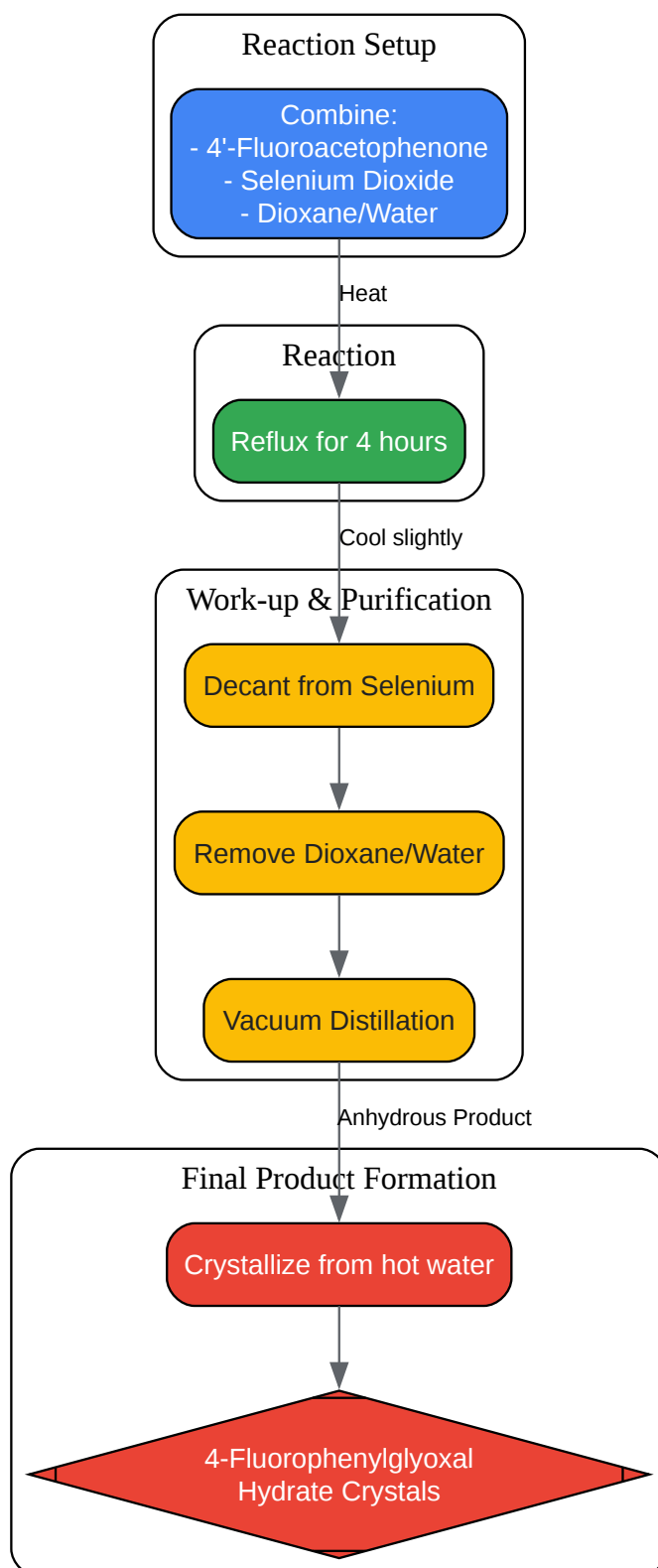
- **Solvent Removal:** Remove the dioxane and water from the solution by distillation through a short column.
- **Purification:** The crude 4-Fluorophenylglyoxal is then distilled under reduced pressure. Collect the fraction boiling at the appropriate temperature and pressure (for phenylglyoxal, this is 95–97 °C / 25 mm).
- **Hydration:** To obtain the stable hydrate, dissolve the purified 4-Fluorophenylglyoxal in approximately 3-4 volumes of hot water. Allow the solution to cool, which will induce crystallization of **4-Fluorophenylglyoxal hydrate**.
- **Isolation:** Collect the crystals by filtration, wash with a small amount of cold water, and dry.

Safety Precautions: Selenium dioxide is highly toxic. All manipulations involving this reagent should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Visualized Workflow and Pathways

To provide a clear visual representation of the synthetic process, the following diagrams illustrate the logical workflow.

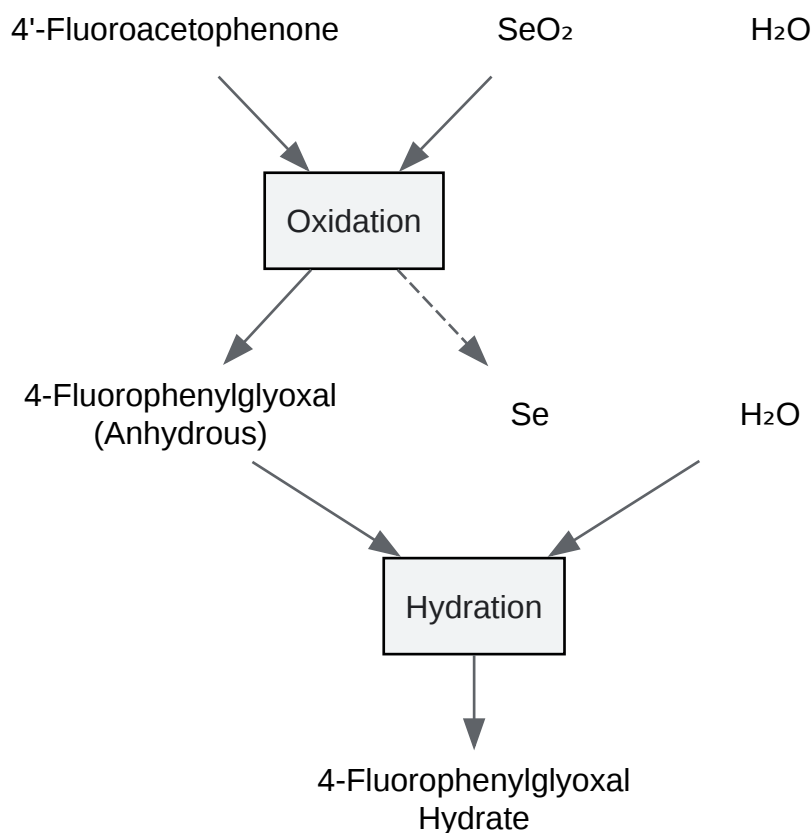
Diagram 1: Synthesis Workflow



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Caption: Workflow for the synthesis of **4-Fluorophenylglyoxal hydrate**.

Diagram 2: Chemical Reaction Pathway



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Caption: Chemical pathway for the formation of **4-Fluorophenylglyoxal hydrate**.

Applications in Research and Development

Aryl glyoxals are valuable intermediates in organic synthesis due to the presence of two adjacent, reactive carbonyl groups. **4-Fluorophenylglyoxal hydrate** is particularly useful in:

- **Heterocyclic Synthesis:** It serves as a precursor for a wide variety of heterocyclic compounds, such as imidazoles, quinoxalines, and furans, which are common scaffolds in pharmaceuticals.
- **Multicomponent Reactions:** The bifunctional nature of the molecule makes it an ideal substrate for multicomponent reactions, allowing for the rapid construction of complex molecular architectures.

- Medicinal Chemistry: The 4-fluorophenyl motif is a well-known pharmacophore. Its incorporation can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates. This makes **4-Fluorophenylglyoxal hydrate** a key starting material for the synthesis of novel therapeutic agents.

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